molecular formula C7H5BrN4S B6205868 5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1341747-91-8

5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B6205868
CAS No.: 1341747-91-8
M. Wt: 257.1
InChI Key:
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Description

5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol (5-BrPYT) is an organic compound that is widely used in scientific research due to its unique properties. 5-BrPYT is a small molecule that is capable of binding to proteins and other molecules, which makes it a useful tool for studying protein-protein interactions, protein-ligand interactions, and other biochemical processes. 5-BrPYT has been used in a variety of research applications, including drug design, protein-protein interactions, and enzyme inhibition.

Scientific Research Applications

5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol has been used in a variety of scientific research applications. It has been used as a tool to study protein-protein interactions, protein-ligand interactions, and enzyme inhibition. This compound has also been used in drug design, as it can be used to screen for inhibitors of protein-protein interactions. Additionally, this compound has been used in studies of cell signaling pathways, as it can be used to study the effects of specific proteins on cellular processes.

Mechanism of Action

5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol binds to proteins and other molecules through hydrogen bonding and hydrophobic interactions. The binding of this compound to proteins and other molecules can modulate the activity of the proteins and other molecules, which can be used to study the effects of specific proteins on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of proteins and other molecules, which can be used to study the effects of specific proteins on cellular processes. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which can be used to study the effects of certain drugs on cellular processes.
Advantages and Limitations for Laboratory Experiments
The use of this compound in laboratory experiments has a number of advantages and limitations. One advantage is that it is a small molecule, which makes it easy to work with and allows for precise control over the concentrations of the molecule. Additionally, this compound can be synthesized from commercially available starting materials, which makes it easy to obtain. However, this compound is not very stable, which can make it difficult to work with in some experiments.

Future Directions

The potential future directions for 5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol research are numerous. One potential direction is to develop novel methods for synthesizing this compound, which could make it easier to work with in laboratory experiments. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its mechanism of action. Additionally, further research could be conducted on the potential applications of this compound in drug design and other areas. Finally, this compound could be used to study the effects of specific proteins on cellular processes, which could lead to new insights into the molecular mechanisms of disease.

Synthesis Methods

5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol can be synthesized from commercially available starting materials. The most common method involves reacting 5-bromopyridin-2-amine with 1,2,4-triazole-3-thiol in the presence of an acid catalyst. This reaction produces a mixture of this compound and its isomer, this compound-2. The two isomers can be separated by column chromatography, and the desired this compound can be isolated in high yield.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-bromopyridin-2-amine with thiocarbohydrazide followed by cyclization with sodium nitrite and hydrochloric acid.", "Starting Materials": [ "5-bromopyridin-2-amine", "thiocarbohydrazide", "sodium nitrite", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5-bromopyridin-2-amine in ethanol and add thiocarbohydrazide. Heat the mixture at reflux for 4 hours.", "Step 2: Cool the mixture to room temperature and filter the precipitate. Wash the solid with ethanol and dry under vacuum to obtain 5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol.", "Step 3: Dissolve the product in a mixture of sodium nitrite and hydrochloric acid. Heat the mixture at reflux for 2 hours.", "Step 4: Cool the mixture to room temperature and filter the precipitate. Wash the solid with water and dry under vacuum to obtain the final product." ] }

1341747-91-8

Molecular Formula

C7H5BrN4S

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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